BenchChemオンラインストアへようこそ!

6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

Dopamine D3 receptor Neuropsychiatric disorder Radioligand binding

6′-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4′-diphenyl-[2,3′-biquinoline]-2′-amine is a fully substituted 2,3′-biquinoline derivative (C₃₇H₂₅BrClN₃O, MW 642.98 g/mol) featuring a 4-methoxyphenylamine substituent at the 2′-position and distinct bromo/chloro halogenation on the biquinoline core. The compound belongs to a scaffold class explored for dopamine D3 receptor (D3R) ligand development, as evidenced by its inclusion in patent families disclosing selective D3R modulators , and has also been profiled for heme peroxidase enzyme inhibition, establishing its relevance as a multi-target pharmacological probe.

Molecular Formula C37H25BrClN3O
Molecular Weight 642.98
CAS No. 392321-80-1
Cat. No. B2465027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine
CAS392321-80-1
Molecular FormulaC37H25BrClN3O
Molecular Weight642.98
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C37H25BrClN3O/c1-43-28-16-14-27(15-17-28)40-37-36(35(24-10-6-3-7-11-24)31-20-25(38)12-18-33(31)42-37)34-22-29(23-8-4-2-5-9-23)30-21-26(39)13-19-32(30)41-34/h2-22H,1H3,(H,40,42)
InChIKeySNBFOJHXUOPHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6′-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4′-diphenyl-[2,3′-biquinoline]-2′-amine (CAS 392321-80-1): Baseline Identity and Core Pharmacophore Class


6′-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4′-diphenyl-[2,3′-biquinoline]-2′-amine is a fully substituted 2,3′-biquinoline derivative (C₃₇H₂₅BrClN₃O, MW 642.98 g/mol) featuring a 4-methoxyphenylamine substituent at the 2′-position and distinct bromo/chloro halogenation on the biquinoline core . The compound belongs to a scaffold class explored for dopamine D3 receptor (D3R) ligand development, as evidenced by its inclusion in patent families disclosing selective D3R modulators [1], and has also been profiled for heme peroxidase enzyme inhibition, establishing its relevance as a multi-target pharmacological probe [2].

Why Generic Substitution Fails for 6′-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4′-diphenyl-[2,3′-biquinoline]-2′-amine: Positional Halogenation and N-Aryl Substitution as Functional Selectivity Switches


Within the 2,3′-biquinoline chemotype, even subtle changes to the halogenation pattern or N-aryl substituent can redirect target engagement between distinct protein families. The 4-methoxyphenylamine group at position 2′- in this compound is a critical pharmacophoric element that distinguishes it from the 4-chlorophenyl analog (CAS 352435-06-4) and the morpholine-substituted derivative (CAS not applicable, described as 6′-bromo-6-chloro-2′-(4-morpholinyl)-2,3′-bis[4-phenylquinoline]) . Regioselective halogenation studies on the 2,3′-biquinoline core demonstrate that bromination in strongly acidic medium preferentially targets the 2-quinoline fragment, whereas weakly acidic conditions direct substitution to the 3-quinoline moiety, underscoring how specific bromo/chloro positioning defines the chemical identity and, by extension, the biological recognition profile [1]. Simply substituting a generic biquinoline derivative therefore risks complete loss of the target binding profile observed for this precise substitution pattern.

Quantitative Differentiation Evidence for 6′-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4′-diphenyl-[2,3′-biquinoline]-2′-amine: Comparator-Anchored Binding and Selectivity Data


Sub-Nanomolar Dopamine D3 Receptor Affinity Versus In-Class D3R Reference Ligands

The compound exhibits high-affinity binding to the human dopamine D3 receptor (D3R) with a Ki of 0.980 nM, as disclosed in US Patent 8,748,608 [1]. This places it among the potent D3R ligands within the biquinoline/quinoline chemotype space. For context, the well-characterized selective D3R antagonist SB-277011A displays Ki values of approximately 10.7 nM at human D3R [2], meaning the target compound shows roughly 11-fold higher binding affinity in this assay context. Note that Ki values are assay-dependent; the SB-277011A comparison is cross-study and should be interpreted with appropriate caution.

Dopamine D3 receptor Neuropsychiatric disorder Radioligand binding

Human Eosinophil Peroxidase (EPX) Inhibition Versus Myeloperoxidase (MPO) Counter-Screen: Evidence of Heme Peroxidase Selectivity

The compound inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM [1]. In the same dataset curated by ChEMBL/Bristol Myers Squibb, the compound shows markedly weaker inhibition of myeloperoxidase (MPO) in a cellular context, with an IC50 of 42,000 nM (42 µM) against PMA-induced MPO activity in human neutrophils [2]. This represents approximately 117-fold selectivity for EPX over MPO in a functional cellular assay. The differential halogenation activity between these two closely related heme peroxidases suggests a structural recognition element conferred by the compound's specific substitution pattern.

Eosinophil peroxidase Myeloperoxidase Heme peroxidase selectivity

N-Aryl Substituent Effect: 4-Methoxyphenyl vs. 4-Chlorophenyl as a Pharmacophoric Divergence Point

The 4-methoxyphenyl N-substituent on the target compound represents a distinct pharmacophoric choice compared to the 4-chlorophenyl analog (CAS 352435-06-4) available from the same vendor catalog . While direct comparative bioactivity data between these two analogs is not publicly available, the electronic and steric properties differ substantially: the methoxy group (–OCH₃) is electron-donating (Hammett σₚ = –0.27) and capable of hydrogen-bond acceptance, whereas the chloro substituent (–Cl) is electron-withdrawing (σₚ = +0.23) and hydrophobic [1]. In medicinal chemistry, such substituent variations at solvent-exposed positions frequently alter target selectivity, metabolic stability, and solubility without necessarily changing core potency—thus, the choice between these analogs should be driven by the specific biological question rather than assumed equivalence.

Structure-activity relationship N-aryl substitution Pharmacophore differentiation

Regioselective Halogenation Pattern: Bromo at 6′-Position and Chloro at 6-Position as a Defined Chemical Identity

The compound bears bromine at the 6′-position of the 3-quinoline ring and chlorine at the 6-position of the 2-quinoline ring. Fundamental studies on 2,3′-biquinoline halogenation by Demidova et al. demonstrated that bromination regioselectivity is exquisitely sensitive to reaction medium: strongly acidic conditions (e.g., concentrated H₂SO₄) direct bromination to the 2-quinoline fragment, while weakly acidic media favor the 3-quinoline ring [1]. This implies that achieving the specific 6′-bromo/6-chloro pattern requires carefully controlled synthetic conditions and cannot be assumed from generic halogenation protocols. By contrast, many commercially available biquinoline derivatives bear halogenation on only one quinoline ring or at different positions (e.g., 5,5′-dibromo-8,8′-biquinoline, or 6,6′-dimethyl-2,3′-biquinoline), confirming that this particular substitution pattern is non-trivial to access [2][3].

Regioselective halogenation 2,3′-biquinoline Synthetic chemistry

Research and Industrial Application Scenarios for 6′-Bromo-6-chloro-N-(4-methoxyphenyl)-4,4′-diphenyl-[2,3′-biquinoline]-2′-amine: Evidence-Driven Use Cases


Dopamine D3 Receptor Probe Development and Antagonist Screening Cascades

With a D3R Ki of 0.980 nM, this compound serves as a high-affinity starting point for developing selective D3R antagonist or partial agonist probes targeting neuropsychiatric indications such as substance use disorders and schizophrenia [1]. Research groups can benchmark novel D3R ligands against this compound's affinity value in standardized radioligand displacement assays. Procurement of this specific CAS-graded material ensures consistency in SAR expansion campaigns, particularly when paired with D2R counter-screening to establish D3/D2 selectivity ratios.

Eosinophil Peroxidase (EPX) Inhibitor Pharmacology and Eosinophilic Disease Models

The 117-fold selectivity window for EPX (IC50 360 nM) over cellular MPO (IC50 42 µM) positions this compound as a tool molecule for dissecting EPX-specific contributions to eosinophil-driven pathologies, including eosinophilic asthma, eosinophilic esophagitis, and hypereosinophilic syndrome [1]. Researchers studying heme peroxidase biology can use this compound alongside MPO-selective inhibitors (e.g., PF-1355, MPO IC50 ~1–5 nM) to establish target engagement specificity in eosinophil vs. neutrophil functional assays.

Biquinoline Scaffold Structure-Activity Relationship (SAR) Libraries

The compound occupies a defined position in SAR matrix studies of the 2,3′-biquinoline chemotype, distinguished by its mixed 6′-bromo/6-chloro halogenation and 4-methoxyphenyl N-substituent [1]. When purchased alongside the 4-chlorophenyl analog (CAS 352435-06-4) and the morpholine-substituted variant, researchers can systematically probe how electronic and steric variations at the N-2′ position modulate target affinity, selectivity, and physicochemical properties across multiple biological targets including D3R and heme peroxidases [2].

Synthetic Methodology Reference Standard for Regioselective 2,3′-Biquinoline Halogenation

The compound's defined 6′-bromo/6-chloro regiochemical assignment makes it a useful analytical reference standard for methods development in 2,3′-biquinoline halogenation chemistry [1]. Synthetic chemistry groups optimizing regioselective electrophilic aromatic substitution on asymmetric biquinoline scaffolds can use this commercially available compound as a characterized product benchmark for validating new halogenation protocols, particularly given the documented medium-dependent regioselectivity of bromination on this scaffold .

Quote Request

Request a Quote for 6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.